2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate
Description
2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate is a benzoxazine-derived ester compound featuring a 1,4-benzoxazin core substituted with a methyl group at the 6-position. The molecule is further functionalized with a phenacyl ester group (2-oxoethyl 4-methylbenzoate), which contributes to its structural uniqueness.
Properties
IUPAC Name |
[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-3-6-15(7-4-13)19(22)24-12-18(21)20-9-10-23-17-8-5-14(2)11-16(17)20/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCBGMIYVFAJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)N2CCOC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.
Esterification: The benzoxazine intermediate is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzoxazine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Effects : The 6-methyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing groups (e.g., nitro in or chloro in ), influencing bioavailability and metabolic stability.
- Functional Group Variations : Replacement of the phenacyl ester (target compound) with a carboxylate () or acetamide () alters hydrogen-bonding capacity and enzymatic interactions.
Functional Group Comparison: Ester vs. Amide Derivatives
- Phenacyl Esters (Target Compound) : Phenacyl esters, such as 2-oxoethyl 4-methylbenzoate, are commonly used as photo-removable protecting groups in organic synthesis . Their stability under physiological conditions makes them suitable for prodrug designs.
Adamantane-Based Esters vs. Benzoxazin Derivatives
Adamantane-containing esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) exhibit distinct conformational and pharmacological properties:
- Structural Rigidity : Adamantane imparts bulkiness and rigidity, leading to synclinal conformations and head-to-tail crystal packing .
- Biological Activity : Adamantane derivatives demonstrate selective antioxidant and anti-inflammatory effects (e.g., 2-chlorobenzoate analog outperforms diclofenac sodium in anti-inflammatory assays) . In contrast, benzoxazin derivatives like the target compound are less studied but may prioritize enzyme inhibition (e.g., acetylcholinesterase) or agrochemical uses .
Heterocyclic Modifications in Benzoxazine Derivatives
- Oxadiazole-Containing Analogs : Compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates () introduce nitrogen-rich heterocycles, enhancing interactions with biological targets like kinases or GPCRs.
- Thiophene Derivatives : N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide () shows structural complexity for antiparasitic applications, contrasting with the simpler ester-based target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
